N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
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Overview
Description
1,3,4-Oxadiazoles are heterocyclic compounds that contain a five-membered ring composed of two carbon atoms, two nitrogen atoms, and one oxygen atom . They have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture . Many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives involves various methods . Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought .Molecular Structure Analysis
The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . Structures of this type have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .Chemical Reactions Analysis
1,3,4-Oxadiazoles have become important synthons in the development of new drugs . The derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles) show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity, etc .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives can vary widely depending on the specific compound. For example, one study reported the following properties for a specific 1,3,4-oxadiazole derivative: IR (νmax, cm −1): 3678 (N–H), 1732 (C=O), 1452 and 1388 (C–H), 1171 and 1068 (S=O). 1 H NMR (300 MHz, DMSO- d6, ppm): 8.25 (2H, d,=CH), 8,21 (2H, d,=CH), 7,82 (2H, d,=CH), 7,31 (2H, d,=CH), 3.37 (2H, m, –CH 2), 2.35 (3H, s, –CH 3), 1.43 (3H, t, –CH 3). 13 C NMR (75 MHz, DMSO- d6, ppm): 171.2, 165.5, 164.6, 144.6, 142.5, 129.8, 129.4, 129.2, 129.0, 127.7, 27.4, 21.8, 15.5 .Scientific Research Applications
Enzyme Inhibition
This compound has shown significant enzyme inhibition effects. Specifically, it has demonstrated inhibitory activities against urease , acetylcholinesterase (AChE) , and butyrylcholinesterase (BChE) enzymes . For instance, one derivative of the compound showed approximately 9.8-fold more activity against urease enzyme than thiourea standard, while another derivative showed approximately 4.2-fold more activity against BChE enzyme than galantamine standard .
Neuroprotective and Antioxidant Activities
Furan and thiophene carboxamide derivatives, which include this compound, have been found to exhibit neuroprotective and antioxidant activities . These properties make them potentially useful in the treatment of neurodegenerative diseases.
Anticancer Activities
These compounds have also shown potential as anticancer agents . Their ability to inhibit certain enzymes could be leveraged to disrupt the metabolic processes of cancer cells.
Antifungal and Antibacterial Activities
The compound and its derivatives have demonstrated antifungal and antibacterial activities . This suggests potential applications in the development of new antimicrobial drugs.
Antitubercular Activities
Research has indicated that these compounds may have antitubercular properties . This could be significant in the fight against tuberculosis, a major global health issue.
Analgesic and Diuretic Activities
Some derivatives of the compound have shown analgesic (pain-relieving) and/or diuretic (increasing urine production) effects . These properties could be useful in the treatment of various conditions, including kidney diseases and chronic pain disorders.
Potential Inhibitors of HIV-1 and Renin
There is evidence to suggest that these compounds could act as potential inhibitors of HIV-1 and renin . This could open up new avenues for the treatment of HIV/AIDS and hypertension, respectively.
Cytotoxic Activities
Finally, these compounds have demonstrated cytotoxic activities . This means they could potentially be used to kill certain types of cells, which could be beneficial in the treatment of various diseases, including cancer.
Future Directions
properties
IUPAC Name |
N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O3S/c15-9(7-3-1-5-16-7)12-11-14-13-10(17-11)8-4-2-6-18-8/h1-6H,(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHFRHMOFXRLEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide |
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